![molecular formula C22H28BrNO3 B1678398 Pipenzolate bromide CAS No. 125-51-9](/img/structure/B1678398.png)
Pipenzolate bromide
Overview
Description
Pipenzolate bromide is a pharmaceutical drug that has been studied as an antispasmodic agent and to treat peptic ulcer . It is a quaternary ammonium antimuscarinic with peripheral actions similar to those of atropine .
Synthesis Analysis
A liquid chromatographic method has been developed and validated for quantitative analysis of pipenzolate bromide (PP), its hydrolysis products, and phenobarbitone, sodium benzoate, and sodium saccharine . Forced degradation studies were performed on a bulk sample of PP using 0.1 M hydrochloric acid, 0.01 M sodium hydroxide, 0.33% hydrogen peroxide, heat (70 °C), and photolytic degradation .
Molecular Structure Analysis
The molecular formula of Pipenzolate bromide is C22H28BrNO3 . Its molar mass is 434.374 g·mol −1 . The IUPAC name is 1-Ethyl-3- [2-hydroxy (diphenyl)acetoxy]-1-methylpiperidinium bromide .
Chemical Reactions Analysis
The proposed LC method was used to study the kinetics of acidic hydrolysis and pH-rate profiles of hydrolysis of PP in Britton–Robinson buffer solutions . The pH-rate profile of hydrolysis of PP in Britton–Robinson buffer solutions within the pH range 2–9 was studied .
Physical And Chemical Properties Analysis
The molecular weight of Pipenzolate bromide is 434.367 g/mol . The molecular formula is C22H28NO3.Br .
Scientific Research Applications
Based on the available information, here is a comprehensive analysis of the scientific research applications of Pipenzolate bromide:
Antispasmodic Agent
Pipenzolate bromide has been studied for its effectiveness as an antispasmodic agent . It works by binding to muscarinic acetylcholine receptors as an antagonist, which helps in reducing spasms in the gastrointestinal tract .
Treatment of Peptic Ulcer
Another application of Pipenzolate bromide is in the treatment of peptic ulcers . Its antimuscarinic action helps reduce gastric secretions and muscle spasms, providing relief from ulcer symptoms .
Gastrointestinal Motility Disorders
It is indicated for use in managing gastrointestinal motility disorders , where it helps regulate the movement of the gastrointestinal tract .
Arrhythmia
Pipenzolate bromide has been indicated for use in certain types of arrhythmia , although detailed mechanisms and study results are not extensively documented in the available sources .
Mechanism of Action
Target of Action
Pipenzolate bromide primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, pipenzolate bromide can influence various physiological processes.
Mode of Action
Pipenzolate bromide acts as an antimuscarinic agent . It binds to muscarinic acetylcholine receptors as an antagonist, thereby preventing acetylcholine, a neurotransmitter, from binding to these receptors . This action inhibits the normal function of acetylcholine, leading to the therapeutic effects of pipenzolate bromide.
Biochemical Pathways
The primary biochemical pathway affected by pipenzolate bromide is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, pipenzolate bromide disrupts the normal signaling processes in this pathway. The downstream effects of this disruption can vary, but they generally involve a reduction in the activity of systems regulated by acetylcholine.
Result of Action
The molecular and cellular effects of pipenzolate bromide’s action primarily involve a reduction in the activity of systems regulated by acetylcholine . This can lead to decreased secretions and muscle spasms in the gastrointestinal tract , which is why pipenzolate bromide is often used to treat gastrointestinal disorders .
Safety and Hazards
properties
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCWWFPZMHXCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13473-38-6 (Parent) | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023480 | |
Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125-51-9 | |
Record name | Pipenzolate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758221 | |
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Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipenzolate bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PIPENZOLATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX41DUS2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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